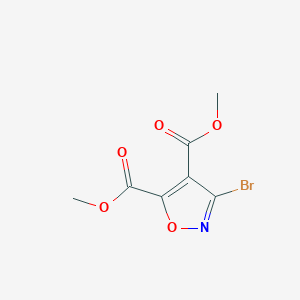

3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester

描述

Structural Identification of 3-Bromo-isoxazole-4,5-dicarboxylic Acid Dimethyl Ester

This compound (CAS 1187930-18-2) is a brominated derivative of isoxazole featuring two methyl ester groups at the 4- and 5-positions. Its molecular formula, C₇H₆BrNO₅ , corresponds to a molecular weight of 264.03 g/mol . The IUPAC name, dimethyl 3-bromo-1,2-oxazole-4,5-dicarboxylate, reflects its substitution pattern and functional groups.

The compound’s SMILES notation , COC(=O)C1=C(ON=C1Br)C(=O)OC, encodes its planar isoxazole ring with bromine at position 3 and ester groups at positions 4 and 5. The InChIKey AYDSAFDSYUJNJV-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features. Key computed physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 1.4 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Topological Polar Surface Area | 78.6 Ų | |

| Rotatable Bond Count | 4 |

The bromine atom at position 3 enhances electrophilic reactivity, while the ester groups contribute to solubility in organic solvents, making the compound a versatile intermediate.

Historical Development of Brominated Isoxazole Derivatives

Brominated isoxazole derivatives emerged in the late 20th century as intermediates in the synthesis of bioactive molecules. Early work focused on leveraging the isoxazole ring’s stability and the bromine atom’s utility in cross-coupling reactions. For example, the Knorr-type synthesis of isoxazoles from hydroxylamine and diketones provided a foundational route, later adapted to incorporate bromine via electrophilic substitution.

The introduction of bromine at position 3 of the isoxazole ring, as seen in this compound, became significant in the 2000s with the rise of transition-metal-catalyzed reactions . Bromine’s role as a leaving group enabled Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the construction of complex heterocycles. A notable application includes its use in synthesizing 5-aryl-3-bromoisoxazoles , which serve as precursors to COX-2 inhibitors and antimicrobial agents.

Position in Contemporary Heterocyclic Chemistry Research

In modern research, this compound is valued for its dual functionality: the bromine atom supports site-selective functionalization , while the ester groups allow for hydrolytic derivatization. Recent studies highlight its utility in:

- Photochemical Applications : The weak N-O bond in isoxazoles enables photolytic ring-opening, forming reactive intermediates for photoaffinity labeling. Bromine enhances this reactivity by stabilizing transition states.

- Drug Discovery : As a building block for immunomodulatory agents , brominated isoxazoles are incorporated into triazine and pyrazole hybrids to optimize pharmacokinetic profiles.

- Material Science : The compound’s planar structure and electron-deficient ring system make it a candidate for organic semiconductors.

Ongoing work explores its use in multicomponent reactions to generate polycyclic frameworks, capitalizing on its ability to undergo cycloadditions and nucleophilic substitutions.

属性

IUPAC Name |

dimethyl 3-bromo-1,2-oxazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO5/c1-12-6(10)3-4(7(11)13-2)14-9-5(3)8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDSAFDSYUJNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another method involves the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, which then reacts with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often employing catalysts and advanced reaction conditions to scale up the production.

化学反应分析

Types of Reactions

3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Cycloaddition Reactions: The isoxazole ring can participate in (3 + 2) cycloaddition reactions with alkynes and other dipolarophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

K2CO3: Used as a base in substitution reactions.

4-Toluenesulfonyl Chloride: Used in cycloaddition reactions as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce isoxazole-linked conjugates .

科学研究应用

Synthesis and Chemical Properties

The synthesis of 3-bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions. Common reagents include sodium bicarbonate and various alkynes. The compound can undergo substitution reactions, where the bromine atom can be replaced with different functional groups, and cycloaddition reactions with alkynes, leading to the formation of isoxazole-linked conjugates .

Chemistry

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for constructing diverse chemical architectures.

Biology

The compound has been investigated for its potential biological activities. Research indicates that isoxazole derivatives exhibit antimicrobial and anticancer properties. For instance, studies have shown that certain isoxazoles can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and apoptosis .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It has been identified as a bioisostere of acetyl-lysine, which allows it to interact with bromodomains—proteins that play crucial roles in gene regulation by reading histone acetylation marks . This interaction suggests potential applications in developing drugs targeting epigenetic regulators involved in various diseases.

Industry

The compound is also utilized in industrial applications as a precursor for producing various chemical intermediates and fine chemicals. Its unique structure enables the development of specialized materials used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-bromo-isoxazole exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through the activation of specific signaling pathways .

Case Study 2: Bromodomain Inhibition

Research highlighted in a publication from NCBI revealed that 3-bromo-isoxazole derivatives acted as effective inhibitors of bromodomain interactions with acetylated lysines. This property was leveraged to develop selective inhibitors that could potentially treat cancers driven by aberrant bromodomain activity .

Data Tables

作用机制

The mechanism of action of 3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. For instance, isoxazole derivatives are known to bind to bromodomains, influencing gene transcription, cell cycle regulation, and apoptosis . The exact molecular targets and pathways for this compound may vary depending on its specific application and context.

相似化合物的比较

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 3-bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester and analogous dicarboxylic acid esters:

Key Observations :

- Halogen Effects: The bromine in the target compound enhances electrophilicity compared to non-halogenated analogs like the phenyl-substituted isoxazoline or furan-based esters . This facilitates nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling, as in ).

- Electron Deficiency: The isoxazole core is more electron-deficient than furan or phthalate esters, making it reactive in cycloadditions or as a dienophile, akin to tetrazine derivatives .

生物活性

3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including medicinal chemistry and drug development.

Synthesis

The synthesis of this compound typically involves the reaction of hydroxyimoyl halides with dipolarophiles under controlled conditions. The reaction conditions are crucial for achieving high yields and purity, often requiring specific catalysts and solvents.

Biological Activity

The biological activity of this compound has been evaluated through various studies, highlighting its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that indicates potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of isoxazole derivatives has been widely investigated. In particular, the compound has been noted for its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Case Studies

Several case studies have focused on the biological evaluation of isoxazole derivatives:

- Study on Antimicrobial Efficacy : A series of isoxazole derivatives were tested against common bacterial pathogens. The results indicated that certain derivatives exhibited MIC values as low as 6.25 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .

- Evaluation of Anticancer Activity : A study synthesized a range of isoxazole derivatives and assessed their cytotoxic effects on cancer cell lines. Notably, one derivative showed an IC50 value of 8.3 μM against a breast cancer cell line, suggesting strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications at specific positions on the isoxazole ring can enhance its potency and selectivity against target cells or pathogens.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at C-5 | Increased antibacterial activity |

| Methyl substitution at C-4 | Enhanced anticancer properties |

| Halogen substitutions | Altered pharmacokinetics and bioavailability |

常见问题

Q. What synthetic methodologies are effective for preparing 3-bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester?

The synthesis typically involves bromination of precursor isoxazole derivatives followed by esterification. For example, bromine can be introduced via electrophilic substitution using brominating agents under controlled reflux conditions (e.g., in methanol or ethanol) . Subsequent esterification may employ methanol with acid catalysts or reagents like trimethylsilyl chloride (TMSCl) to enhance yields, as demonstrated in analogous furan dicarboxylate ester synthesis . Key steps include purification via crystallization (water-ethanol mixtures) and monitoring reaction progress using TLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- 1H NMR : Identify protons adjacent to bromine (deshielded signals) and ester methyl groups (singlets near δ 3.8–4.0 ppm). For example, dimethyl esters of dicarboxylic acids show distinct methyl resonances split by coupling with adjacent carbons .

- 13C NMR : Confirm carbonyl carbons (δ 160–170 ppm) and brominated isoxazole carbons (δ 90–110 ppm). Crystallographic data from related brominated isoxazoles can validate assignments .

- FT-IR : Detect ester C=O stretches (~1720 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Q. What crystallization strategies optimize purity for X-ray diffraction studies?

Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) promotes single-crystal growth. Hirshfeld surface analysis, as applied to brominated dihydro-pyridine esters, can guide solvent selection by mapping intermolecular interactions (e.g., hydrogen bonds, halogen contacts) .

Advanced Research Questions

Q. How does bromine substitution influence electronic properties and reactivity in this compound?

Bromine’s electron-withdrawing effect increases electrophilicity at the isoxazole ring, facilitating nucleophilic substitutions (e.g., Suzuki couplings). Computational methods like DFT can model charge distribution, as shown in brominated dihydro-pyridine esters, where bromine alters HOMO-LUMO gaps and stabilizes transition states . Experimental validation via Hammett plots or kinetic studies is recommended.

Q. How to address discrepancies between spectroscopic data and crystallographic structures?

For instance, NMR may suggest free rotation of ester groups, while XRD reveals restricted conformations. Use temperature-dependent NMR to probe dynamic behavior . Compare experimental bond lengths/angles (from XRD) with computational geometry optimizations (DFT) to resolve contradictions .

Q. What are the challenges in functionalizing the ester groups without degrading the brominated isoxazole core?

Ester hydrolysis under basic conditions risks ring opening due to isoxazole’s sensitivity to nucleophiles. Alternative approaches include:

Q. How to optimize regioselectivity in further derivatization (e.g., cross-coupling reactions)?

Bromine’s position on the isoxazole directs metal-catalyzed couplings (e.g., Heck or Sonogashira). Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to enhance selectivity, referencing protocols for brominated heterocycles . Monitor regiochemistry via LC-MS or in situ IR.

Methodological Considerations

Q. How to scale up synthesis while maintaining high purity (>99%)?

Q. What computational tools predict stability and reactivity under varying conditions?

- Molecular dynamics (MD) simulations : Model thermal stability in solution phases.

- DFT-based reactivity indices : Calculate Fukui functions to identify electrophilic/nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。